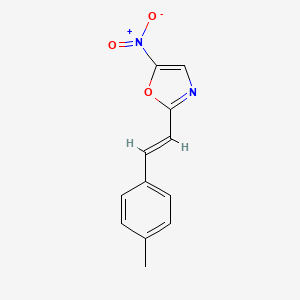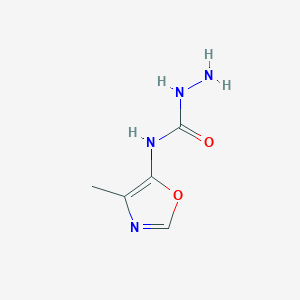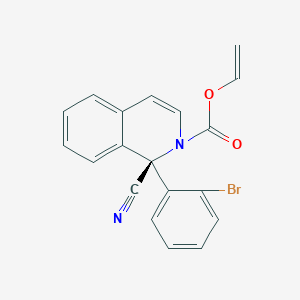
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is an organic compound that features a brominated phenyl group attached to a pyrrole ring via a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1H-pyrrol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with pyrrole in the presence of a base. A common method includes the following steps:
Starting Materials: 2-bromobenzoyl chloride and pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of pyrrole and triethylamine in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (2-Bromophenyl)(1H-pyrrol-1-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can interact with proteins, altering their structure and function.
Pathways Involved: The specific pathways affected by the compound depend on its target molecules and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Fluorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Iodophenyl)(1H-pyrrol-1-yl)methanone
Uniqueness
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Propiedades
Número CAS |
161988-46-1 |
|---|---|
Fórmula molecular |
C11H8BrNO |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
(2-bromophenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H8BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-8H |
Clave InChI |
SPSKDFVUMFGFRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N2C=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)




